- Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactorsJournal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283,
Cas no 58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide)

58-68-4 structure
Nome del prodotto:Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
Numero CAS:58-68-4
MF:C21H27N7O14P2-2
MW:663.425180000001
MDL:MFCD00171241
CID:368338
PubChem ID:439153
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Adenosine5'-(trihydrogen diphosphate), P'®
- dihydronicotinamide-adenine dinucleotide
- Reduced nicotinamide-adenine dinucleotide
- 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide
- β- NADH
- β-DPNH
- Reduced nicotinamide-adenine dinucleotide (NADH)
- Reduced nicotinamide-adenine dinucleotide
- Reduced nicotinamide adenine diphosphate
- Reduced diphosphopyridine nucleotide
- Reduced codehydrogenase I
- Nicotinamide-adenine dinucleotide, reduced
- Nicotinamide adenine dinucleotide 2 (reduced form)
- NADH
- N 8129
- ENADA
- Dihydronicotinamide mononucleotide
- Dihydronicotinamide adenine dinucleotide
- Dihydrocozymase
- Dihydrocodehydrogenase I
- DPNH
- Cozymase I, reduced
- Coenzyme I, reduced
- Codehydrogenase I, reduced
- Codehydrase I, reduced
- 1,4-Dihydronicotinamide adenine dinucleotide
- Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)
- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
- Coenzyme I, reduced
- NAD-reduced
- dihydrodiphosphopyridine nucleotide
- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- nadh hydride
- Codehydrogenase I, reduced
- bmse000054
- C00004
- NADH
- Adenosine pyrophosphate, 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (7CI)
- CHEBI:16908
- Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (8CI)
- D0B8SV
- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
- SCHEMBL8187
- CHEMBL1234616
- nicotinamide adenine dinucleotide (reduced)
- NADH [WHO-DD]
- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- 4J24DQ0916
- dihydronicotinamide adenine dinucleotide
- Adenosine 5'-(trihydrogen diphosphate), 5'->'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- DB00157
- Dihydrocozymase
- Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
- 1,4-Dihydronicotinamide adenine dinucleotide
- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- DPNH
- UNII-4J24DQ0916
- 606-68-8
- Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- NADH2
- Nicotinaminde-Adenine-Dinucleotide
- Q26987453
- Reduced Nicotinamide Adenine Dinucleotide
- beta-NADH
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- diphosphopyridine nucleotide reduced
- C21H29N7O14P2
- Nicotinamide adenine dinucleotide, reduced form
- ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE
- Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide (9CI)
- b-NADH
- Dihydronicotinamide mononucleotide
- Nicotinamide-adenine dinucleotide, reduced
- C21-H29-N7-O14-P2.2Na
- C21-H29-N7-O14-P2
- [(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-phosphinic acid
- EINECS 200-393-0
- b-dpnh
- coenzyme-I
- adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] diphosphate}
- cent-dpnh
- Codehydrase I, reduced
- Reduced codehydrogenase I
- Nicotinamide - adenine dinucleotide, reduced
- beta-DPNH
- BOPGDPNILDQYTO-NNYOXOHSSA-N
- Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 1,4-dihydro-1beta-D-ribofuranosylnicotinamide
- Adenosine 5'-(trihydrogen diphosphate), P'-->5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- EN300-19742425
- [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- 58-68-4
- NADH+H+
- NAD REDUCED FORM [MI]
- [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid
- Dihydrocodehydrogenase I
- Cozymase I, reduced
- DTXSID30889320
- GTPL4487
- NAD reduced form
- Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- ENADA
- Diphosphopyridine nucleotide,reduced form
- Reduced diphosphopyridine nucleotide
- C21H29N7O14P2.2Na
- Reduced nicotinamide adenine diphosphate
- Adenosine 5'-(trihydrogen diphosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt
- adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}
- Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)
- N 8129
- Nicotinamide adenine dinucleotide (reduced form)
- Reduced nicotinamide-adenine dinucleotide (NADH)
- β-DPNH
- β-NADH
- ((2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy-((((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy)hydroxyphosphoryl)oxyphosphinic acid
- NADH dianion
- BRD-A84188517-304-01-1
- Adenosine 5'-(trihydrogen diphosphate), P'a5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- HY-113355
- CS-0062281
-
- MDL: MFCD00171241
- Inchi: InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
- Chiave InChI: BOPGDPNILDQYTO-NNYOXOHSSA-N
- Sorrisi: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Proprietà calcolate
- Massa esatta: 665.12477262g/mol
- Massa monoisotopica: 665.12477262g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 19
- Conta atomi pesanti: 44
- Conta legami ruotabili: 11
- Complessità: 1230
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -5.7
- Superficie polare topologica: 318Ų
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19742425-0.05g |
[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid |
58-68-4 | 95.0% | 0.05g |
$2755.0 | 2024-12-02 |
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1S:H2O, 16 h, 50°C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
Riferimento
- The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalystGreen Chemistry, 2020, 22(7), 2279-2287,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Condizioni di reazione
1.1R:N(CH2CH2OH)3, R:R:HCl, C:2451517-73-8 (imine-cyclized), S:H2O, 30 min, rt, pH 7; 10 min, rt
Riferimento
- Construction of fully conjugated covalent organic frameworks via facile linkage conversion for efficient photoenzymatic catalysisJournal of the American Chemical Society, 2020, 142(13), 5958-5963,
Synthetic Routes 7
Condizioni di reazione
1.1R:MgCl2, R:NaCl, R:KCl, C:9024-82-2, S:H2O, S:EtOH, 30 min, 36.9-37.1°C
1.2C:9032-70-6, 1800 s, 36.9-37.1°C
1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C
1.2C:9032-70-6, 1800 s, 36.9-37.1°C
1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C
Riferimento
- Emissive Synthetic Cofactors: A Highly Responsive NAD+ Analogue Reveals Biomolecular Recognition FeaturesChemistry - A European Journal, 2019, 25(17), 4379-4389,
Synthetic Routes 8
Condizioni di reazione
1.116 h, 95°C
Riferimento
- Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactorsJournal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283,
Synthetic Routes 9
Synthetic Routes 10
Condizioni di reazione
1.1R:N(CH2CH2OH)3, C:Carbon (N-doped), C:9001-68-7, C:160261-98-3, S:H2O, 15 min, 45°C, pH 7.5
Riferimento
- Biocatalytic C=C Bond Reduction through Carbon Nanodot-Sensitized Regeneration of NADH AnaloguesAngewandte Chemie, 2018, 57(42), 13825-13828,
Synthetic Routes 11
Condizioni di reazione
1.1R:N(CH2CH2OH)3, C:42712-11-8, C:Rh, C:9003-39-8, C:TiO2, S:H2O, 30°C, pH 7.4
Riferimento
- Visible-light-induced enzymatic reactions using an NADH regeneration system of water-soluble zinc porphyrin and homogeneous colloidal rhodium nanoparticlesSustainable Energy & Fuels, 2022, 6(10), 2581-2592,
Synthetic Routes 12
Condizioni di reazione
1.1R:HCO2- •Na+, C:208988-63-0, S:H2O, S:DMSO, 37°C
Riferimento
- Fluorescent and Biocompatible Ruthenium-Coordinated Oligo(p-phenylenevinylene) Nanocatalysts for Transfer Hydrogenation in the Mitochondria of Living CellsChemistry - A European Journal, 2020, 26(20), 4489-4495,
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Condizioni di reazione
1.1R:HCO2- •Na+, C:60168-55-0 (solid solns. with EtOH analog), S:H2O, S:EtOH
Riferimento
- Can a Nonorganometallic Ruthenium(II) Polypyridylamine Complex Catalyze Hydride Transfer? Mechanistic Insight from Solution Kinetics on the Reduction of Coenzyme NAD+ by FormateInorganic Chemistry, 2020, 59(20), 14944-14953,
Synthetic Routes 16
Condizioni di reazione
1.1R:H2, C:Pt, S:H2O, 2 h, 37°C, 10 atm, pH 10
Riferimento
- NADH Regeneration: A Case Study of Pt-Catalyzed NAD+ Reduction with H2ACS Catalysis, 2021, 11(1), 283-289,
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Condizioni di reazione
1.1R:N(CH2CH2OH)3, R:C:TiO2, C:143334-20-7, S:H2O, 10 min, rt
Riferimento
- Coordination between Electron Transfer and Molecule Diffusion through a Bioinspired Amorphous Titania Nanoshell for Photocatalytic Nicotinamide Cofactor RegenerationACS Catalysis, 2019, 9(12), 11492-11501,
Synthetic Routes 20
Synthetic Routes 21
Synthetic Routes 22
Condizioni di reazione
1.1R:C:15086-94-9 (reaction products with aminomethylpolystyr), C:2920852-50-0, S:H2O
Riferimento
- Polystyrene-based eosin-Y as a photocatalyst for solar light-mediated NADH/NADPH regeneration and organic transformationsReaction Chemistry & Engineering, 2023, 8(5), 1072-1082,
Synthetic Routes 23
Condizioni di reazione
1.1R:R:N(CH2CH2OH)3, C:Rh (PVP complexes), C:9003-39-8 (rhodium complexes), C:9001-60-9, S:H2O, 30°C, pH 7.4
Riferimento
- Visible light driven selective NADH regeneration using a system of water-soluble zinc porphyrin and homogeneous polymer-dispersed rhodium nanoparticlesNew Journal of Chemistry, 2021, 45(35), 15748-15752,
Synthetic Routes 24
Synthetic Routes 25
Condizioni di reazione
1.1R:HCO2- •Na+, C:2375190-55-7, 6 h, 37°C, pH 7.4
Riferimento
- N,O-Chelating quinoline-based half-sandwich organorhodium and -iridium complexes: synthesis, antiplasmodial activity and preliminary evaluation as transfer hydrogenation catalysts for the reduction of NAD+Dalton Transactions, 2019, 48(35), 13143-13148,
Synthetic Routes 26
Condizioni di reazione
1.1R:HCO2- •Na+, C:254734-81-1, C:6234-26-0, S:H2O, 40°C, pH 6.25
Riferimento
- Iridium(2+), triaqua[(1,2,3,4,5-)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-, sulfate (1:1)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-4,
Synthetic Routes 27
Condizioni di reazione
1.1R:N(CH2CH2OH)3, C:143334-20-7 (thiophene-modified), C:160261-98-3, S:H2O, 30 min, rt, pH 7
1.215 min
1.215 min
Riferimento
- A thiophene-modified doubleshell hollow g-C3N4 nanosphere boosts NADH regeneration via synergistic enhancement of charge excitation and separationCatalysis Science & Technology, 2019, 9(8), 1911-1921,
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Raw materials
- Adenosine 5'-Triphosphate
- 2-Ketoglutaric acid
- β-Nicotinamide Mononucleotide
- Sodium bicarbonate
- Glycerol
- (E)-Cinnamaldehyde
- β-NADPH-d4
- b-Nicotinamide Adenine Dinucleotide
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Preparation Products
- 2'-Adenylic acid,5'-(dihydrogen phosphate) (3805-37-6)
- Dihydroxyacetone (96-26-4)
- L-Glutamic acid (56-86-0)
- 3-Phenylpropanal (104-53-0)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-[(2S)-2,3-dihydroxy-5-oxo-3-penten-1-yl] ester (1273577-02-8)
- Cyclic AMP (60-92-4)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5-ester with D-ribose (53595-18-9)
- Nicotinamide (98-92-0)
- b-Nicotinamide adenine dinucleotide phosphate hydrate (53-59-8)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4,5,6-tetrahydro-6-hydroxy-1-β-D-ribofuranosyl-3-pyridinecarboxamide (60872-55-1)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (58-68-4)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,6-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (7095-08-1)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate) (4457-01-6)
- β-NADPH-d4 (53-57-6)
- Adenosine-2'-monophosphate (130-49-4)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,2-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (2797-78-6)
Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Letteratura correlata
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide) Prodotti correlati
- 74784-45-5(Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)
- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))
- 2095853-75-9(3-bromopyridine-4-sulfonamide)
- 1553176-30-9(2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propan-2-amine)
- 2418730-19-3(3-Azido-2,6-dimethyl-5-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2228204-35-9(tert-butyl N-methyl-N-1-oxo-2-(quinolin-2-yl)propan-2-ylcarbamate)
- 2549033-92-1(6-Tert-butyl-2-[4-(prop-2-en-1-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 946241-79-8(2,4-dimethyl-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide)
- 1093118-91-2(4-(3-formyl-4-hydroxyphenyl)-n,n-dimethylbenzamide)
- 2640945-88-4(2-(Benzyloxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
